molecular formula C17H24Cl3N B13740671 (+-)-endo-N-(3,4-Dichlorobenzyl)-2-bornanamine hydrochloride CAS No. 22243-57-8

(+-)-endo-N-(3,4-Dichlorobenzyl)-2-bornanamine hydrochloride

Cat. No.: B13740671
CAS No.: 22243-57-8
M. Wt: 348.7 g/mol
InChI Key: VJMZRJLGUHOQFC-UHFFFAOYSA-N
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Description

(±)-endo-N-(3,4-Dichlorobenzyl)-2-bornanamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a bornane skeleton attached to a 3,4-dichlorobenzyl group, making it a subject of interest in both synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(3,4-Dichlorobenzyl)-2-bornanamine hydrochloride typically involves the reaction of bornanamine with 3,4-dichlorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(3,4-Dichlorobenzyl)-2-bornanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(±)-endo-N-(3,4-Dichlorobenzyl)-2-bornanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (±)-endo-N-(3,4-Dichlorobenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • Bornanamine derivatives
  • Other benzylamine compounds

Uniqueness

(±)-endo-N-(3,4-Dichlorobenzyl)-2-bornanamine hydrochloride stands out due to its unique combination of a bornane skeleton and a 3,4-dichlorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

22243-57-8

Molecular Formula

C17H24Cl3N

Molecular Weight

348.7 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C17H23Cl2N.ClH/c1-16(2)12-6-7-17(16,3)15(9-12)20-10-11-4-5-13(18)14(19)8-11;/h4-5,8,12,15,20H,6-7,9-10H2,1-3H3;1H

InChI Key

VJMZRJLGUHOQFC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]CC3=CC(=C(C=C3)Cl)Cl)C)C.[Cl-]

Origin of Product

United States

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